N-(2-oxopiperidin-3-yl)prop-2-enamide
Description
N-(2-oxopiperidin-3-yl)prop-2-enamide is an acrylamide derivative characterized by a 2-oxopiperidin-3-yl substituent attached to the enamide backbone. This structural motif combines a conjugated α,β-unsaturated carbonyl system with a cyclic amide (piperidinone), which may confer unique electronic, steric, and hydrogen-bonding properties.
Properties
IUPAC Name |
N-(2-oxopiperidin-3-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-2-7(11)10-6-4-3-5-9-8(6)12/h2,6H,1,3-5H2,(H,9,12)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFIYOWZDQPVLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCCNC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxopiperidin-3-yl)prop-2-enamide typically involves the formation of the piperidinone ring followed by the attachment of the propenamide group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the piperidinone ring. Subsequent reactions introduce the propenamide group, often through amide bond formation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction parameters and minimize human error.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxopiperidin-3-yl)prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the piperidinone ring or the propenamide group.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Scientific Research Applications
Chemistry
In synthetic chemistry, N-(2-oxopiperidin-3-yl)prop-2-enamide derivatives are used for constructing complex molecules and studying reaction mechanisms. They facilitate the chemoselective synthesis of various compounds, showcasing their versatility in chemical transformations.
Biology
Biologically, analogs of this compound have been explored for their interactions with biological macromolecules. For instance, new dicopper (II) complexes bridged by asymmetric N,N′-bis (substituted)oxamides have shown potential anticancer activities and interactions with DNA and proteins.
Medicine
In the medical field, derivatives of this compound have been investigated for their therapeutic potential.
Industry
Industrially, this compound and its derivatives are utilized in the synthesis of various materials and chemicals. Their ability to undergo diverse chemical reactions makes them valuable intermediates in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-oxopiperidin-3-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, certain derivatives activate the TrkB receptor, which plays a crucial role in neuronal survival and differentiation. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The biological and physicochemical properties of prop-2-enamides are highly dependent on substituents attached to the anilide or aryl moiety. Key comparisons include:
| Compound Name | Structure | Key Substituents | Biological Activity | Lipophilicity (logD) | Reference |
|---|---|---|---|---|---|
| N-(2-oxopiperidin-3-yl)prop-2-enamide | 2-oxopiperidin-3-yl | Cyclic amide (piperidinone) | Not reported (inferred: potential CNS/metabolic applications) | Predicted moderate (due to H-bonding) | N/A |
| (2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (10) | 3-Fluoro-4-(CF₃)phenyl | Meta-fluoro, para-trifluoromethyl | Antimicrobial (bactericidal vs. S. aureus, MRSA); IC₅₀ < ampicillin | High (CF₃ increases logD) | |
| (E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide (Moupinamide) | 4-hydroxy-3-methoxyphenyl, 4-hydroxyphenethyl | Polar phenolic/methoxy groups | Anti-inflammatory (isolated from B. diffusa) | Moderate (polar groups reduce logD) | |
| N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide (10) | 3,4-dihydroxyphenyl, 4-methoxyphenyl | Multiple hydroxyl/methoxy groups | Anti-inflammatory (IC₅₀ < 17.21 μM) | Low (high polarity) | |
| Osimertinib (N-(2-{2-(dimethylamino)ethylamino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide) | Complex substituents (dimethylamino, methoxy, indole-pyrimidine) | EGFR inhibitor (anticancer) | Approved for NSCLC | Moderate (balanced by basic/aromatic groups) |
Key Observations :
- Polar Groups : Hydroxyl and methoxy substituents (e.g., Moupinamide) improve anti-inflammatory activity but reduce logD, favoring solubility .
- Cyclic Amides : The 2-oxopiperidin-3-yl group in the target compound introduces rigidity and H-bonding capacity, which may enhance target selectivity compared to linear or aromatic substituents.
ADMET and Physicochemical Properties
- Lipophilicity : Halogenation increases logD (e.g., CF₃: ~3.5), while hydroxyl/methoxy groups reduce it (logD ~1.5–2.5) . The oxopiperidine group may moderate logD via H-bonding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
